2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one
Description
2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromine atom and a piperazine ring, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O/c1-7(9)8(12)11-5-3-10(2)4-6-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAULJEJFICLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the bromination of 1-(4-methylpiperazin-1-yl)propan-1-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(4-methylpiperazin-1-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: 1-(4-methylpiperazin-1-yl)propan-1-ol.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one exerts its effects involves its interaction with molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions and biological processes.
Comparison with Similar Compounds
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
5-bromo-2-(4-methylpiperazin-1-yl)pyridine
2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness: 2-Bromo-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, such as the presence of a bromine atom and a piperazine ring. These features contribute to its distinct chemical properties and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
